
Titanium cation (4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium is a transition metal that has various applications in the fields of medicine, industry, and materials science. The titanium cation (4+) is a highly reactive species that has been studied extensively due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Photocatalysis and Energy Applications
- Titanium dioxide (TiO2), associated with titanium cation (4+), has broad applications in photocatalysis, energy conversion, and environmental remediation. It exhibits excellent properties in photoelectrochemical cells, dye-sensitized solar cells, and photovoltaic cells, among others (Liu et al., 2014).
- TiO2's facet-dependent photocatalytic properties enhance its efficiency in energy conversion and pollution degradation (Ong et al., 2014).
Biomedical Applications
- Nanostructured titanate with titanium cation (4+) on titanium implants shows promising results in altering bioactivity and improving bone-marrow stem cells' adhesion and differentiation ability, beneficial for artificial bones and dental implants (Ren et al., 2014).
Chemical Synthesis and Catalysis
- Titanium cation (4+) is utilized in catalysis for the synthesis of fine chemicals, offering alternative pathways and mechanisms in redox transformations, hydroamination, and hydroaminoalkylation (Manßen & Schafer, 2020).
Energy Storage Applications
- The cation intercalation properties of titanium carbide, such as Ti3C2, enable the accommodation of a range of cations, improving energy storage capabilities in devices like batteries and capacitors (Lukatskaya et al., 2013).
Environmental Analysis
- Methods have been developed for the efficient digestion of TiO2 nanoparticles using ammonium persulfate, aiding in the quantification of titanium (4+) in environmental samples, which is vital for assessing the impact of nanoparticles (Khosravi et al., 2012).
Understanding Ionic Behavior
- Studies on hydrated titanium ion complexes, including titanium cation (4+), help understand the structure and influence of coordination spheres, crucial for comprehending titanium's behavior in various applications (Uudsemaa & Tamm, 2001).
Eigenschaften
CAS-Nummer |
16043-45-1 |
|---|---|
Produktname |
Titanium cation (4+) |
Molekularformel |
TiO3(2−) Ti+4 |
Molekulargewicht |
47.87 g/mol |
IUPAC-Name |
titanium(4+) |
InChI |
InChI=1S/Ti/q+4 |
InChI-Schlüssel |
LCKIEQZJEYYRIY-UHFFFAOYSA-N |
SMILES |
[Ti+4] |
Kanonische SMILES |
[Ti+4] |
melting_point |
1668°C |
Andere CAS-Nummern |
22541-75-9 7440-32-6 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



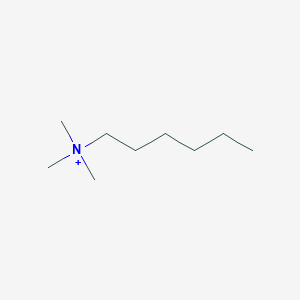
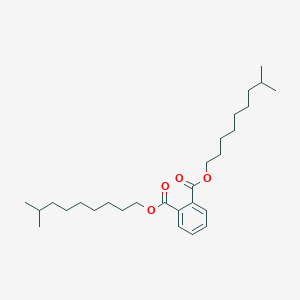
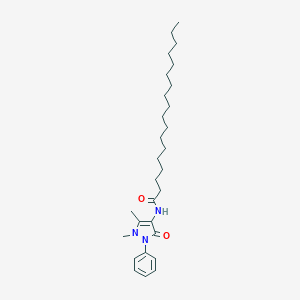
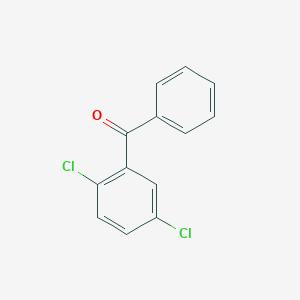
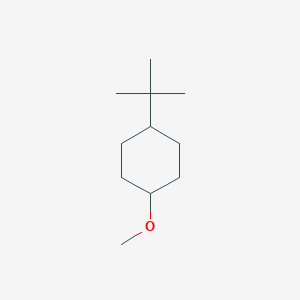

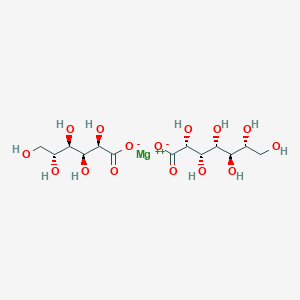
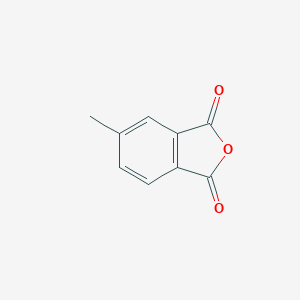
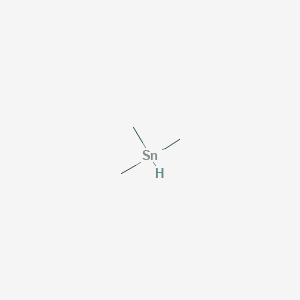
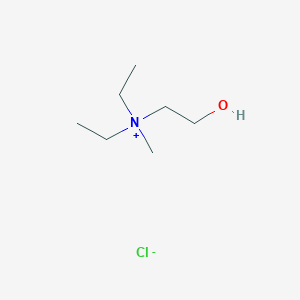
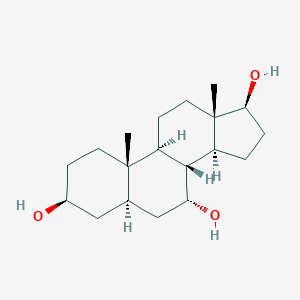
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)
![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)
